2-Bromo-1-(1H-pyrrol-1-yl)ethanone CAS 143501-78-4
2-Bromo-1-(1H-pyrrol-1-yl)ethanone CAS 143501-78-4
An In-depth Technical Guide to 2-Bromo-1-(1H-pyrrol-1-yl)ethanone (CAS 143501-78-4)
Abstract
This technical guide provides a comprehensive scientific overview of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone, CAS 143501-78-4, a versatile bifunctional reagent of significant interest to researchers in organic synthesis and medicinal chemistry. This document elucidates the compound's physicochemical properties, spectroscopic profile, and principal synthetic pathways. A core focus is placed on its chemical reactivity, particularly as an electrophilic building block for constructing complex heterocyclic scaffolds. Detailed experimental protocols, safety and handling procedures, and insights into its application in drug development are provided for professionals in the field. This guide distinguishes the title compound from its more commonly referenced isomer, 2-Bromo-1-(1H-pyrrol-2-yl)ethanone, to clarify its unique synthetic utility.
Introduction: A Bifunctional Synthetic Cornerstone
2-Bromo-1-(1H-pyrrol-1-yl)ethanone is a specialized chemical intermediate characterized by two key reactive features: an electrophilic α-bromomethyl ketone group and an N-acylated pyrrole ring. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anti-inflammatory, antibiotic, and anticancer properties.[1][2]
The strategic placement of the bromoacetyl group on the pyrrole nitrogen atom fundamentally alters the ring's electronic properties compared to its C-acylated isomer (2-Bromo-1-(1H-pyrrol-2-yl)ethanone). The strong electron-withdrawing nature of the N-acyl group deactivates the pyrrole ring towards classic electrophilic substitution, thereby directing the compound's reactivity towards the highly electrophilic α-carbon of the ketone. This makes 2-Bromo-1-(1H-pyrrol-1-yl)ethanone an excellent and precise alkylating agent, primarily used as a precursor for the synthesis of more complex molecules, particularly in the construction of diverse heterocyclic systems.[3] Its utility as a building block in the development of pharmaceuticals and agrochemicals is a direct result of this predictable reactivity.[3]
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical reagent. The properties of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone are summarized below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 143501-78-4 | User Provided |
| Molecular Formula | C₆H₆BrNO | [4] |
| Molecular Weight | 188.02 g/mol | [4] |
| IUPAC Name | 2-bromo-1-(1H-pyrrol-1-yl)ethanone | - |
| Appearance | Expected to be a solid at room temperature | [5] |
| Purity | Typically >95% | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
Spectroscopic Data (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the methylene protons adjacent to the bromine atom. The electron-withdrawing acyl group will shift the α-protons (at C2, C5) of the pyrrole ring downfield compared to unsubstituted pyrrole, and the β-protons (at C3, C4) will appear further upfield. The methylene protons (-CH₂Br) will appear as a sharp singlet, significantly downfield due to the influence of both the carbonyl and the bromine atom.
-
¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the carbonyl carbon (~180 ppm), two distinct signals for the inequivalent pyrrole carbons, and a signal for the brominated methylene carbon (~30 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (ketone) stretching vibration, typically found in the region of 1700-1730 cm⁻¹. Other characteristic bands for C-N and C-H stretching will also be present.[7]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and a characteristic isotopic pattern (M, M+2) of roughly equal intensity, which is the definitive signature of a molecule containing one bromine atom.[7]
Synthesis and Manufacturing
The most direct and industrially scalable synthesis of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone is the N-acylation of pyrrole with a bromoacetyl halide.
Retrosynthetic Analysis & Synthetic Pathway
The retrosynthetic disconnection of the target molecule logically points to pyrrole and a bromoacetyl electrophile, such as bromoacetyl bromide or bromoacetyl chloride.
Caption: Retrosynthetic analysis for the target molecule.
The forward synthesis involves the deprotonation of pyrrole with a suitable base to form the pyrrolide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide.
Detailed Experimental Protocol: N-Acylation of Pyrrole
This protocol describes a representative laboratory-scale synthesis. The causality behind key steps is explained to ensure reproducibility and safety.
Materials:
-
Pyrrole
-
Bromoacetyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Inert Atmosphere Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen. Causality: Pyrrole anion is highly reactive and sensitive to moisture and oxygen; an inert atmosphere is critical to prevent side reactions and ensure high yield.
-
Base Addition: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of sodium hydride. The mineral oil from the NaH dispersion is typically washed away with dry hexanes prior to use for more accurate stoichiometry.
-
Pyrrole Addition: Pyrrole, dissolved in a small amount of anhydrous THF, is added dropwise to the stirred NaH/THF suspension at 0°C (ice bath). The mixture is stirred for 30-60 minutes, during which hydrogen gas evolves, indicating the formation of the sodium pyrrolide salt. Causality: Slow, cooled addition is necessary to control the exothermic deprotonation reaction and the evolution of flammable hydrogen gas.
-
Acylation: Bromoacetyl bromide, dissolved in anhydrous THF, is added dropwise via the dropping funnel to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the complete consumption of the starting material. Causality: Bromoacetyl bromide is a potent lachrymator and highly reactive. A controlled, low-temperature addition prevents runaway reactions and the formation of undesired byproducts.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0°C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed sequentially with saturated NaHCO₃ solution, water, and brine. Causality: The quench neutralizes any unreacted NaH. The bicarbonate wash removes any acidic impurities.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure 2-Bromo-1-(1H-pyrrol-1-yl)ethanone.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone stems from the reactivity of its α-bromo ketone moiety.
Nucleophilic Substitution at the α-Carbon
The primary reaction pathway for this molecule is the SN2 displacement of the bromide ion by a wide range of nucleophiles. The carbon atom alpha to the carbonyl group is highly electrophilic due to the inductive effects of both the adjacent carbonyl group and the bromine atom.
This reactivity is harnessed to build larger, more complex molecular architectures, particularly heterocyclic systems, which are of high value in drug discovery. A classic example is the Hantzsch thiazole synthesis , where the α-bromo ketone reacts with a thiourea or thioamide to construct a thiazole ring, a common pharmacophore in kinase inhibitors.[8][9]
Caption: Synthetic utility via nucleophilic substitution.
Applications in Medicinal Chemistry and Drug Development
The role of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone in drug discovery is that of a versatile building block. The ability to readily connect the N-pyrrole moiety to other molecular fragments via reaction at the α-bromo ketone position allows for the rapid generation of compound libraries for biological screening.
-
Scaffold Elaboration: It serves as a key intermediate for synthesizing compounds where the pyrrole ring is a necessary pharmacophore, and the rest of the molecule is built out from the ketone side chain.
-
Linker Chemistry: In more complex drug modalities like Proteolysis Targeting Chimeras (PROTACs), reactive handles such as α-halo ketones can be used to attach the pyrrole-containing ligand to the linker component.
-
Target Classes: Derivatives synthesized from this reagent are often explored as potential kinase inhibitors, anti-inflammatory agents (by targeting enzymes like COX/LOX), and antimicrobial compounds.[8][9][10] The pyrrole core itself is known to interact with a variety of biological targets.[1]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring user safety is paramount. 2-Bromo-1-(1H-pyrrol-1-yl)ethanone, like most α-halo ketones, is a hazardous compound that requires strict safety protocols.
Hazard Identification
-
Toxicity: α-halo ketones are potent alkylating agents and are considered toxic if swallowed, in contact with skin, or if inhaled.[11] They are lachrymators, meaning they are severely irritating to the eyes and respiratory tract.[5]
-
Corrosivity: The compound can cause skin and eye irritation or burns upon contact.[5][12]
-
Mutagenicity: It is suspected of causing genetic defects due to its alkylating nature.[11]
GHS Pictograms: GHS06 (Toxic), GHS07 (Harmful/Irritant)[5]
Handling and Personal Protective Equipment (PPE)
All handling of this compound must be performed inside a certified chemical fume hood.[13]
-
Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.[12]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure no skin is exposed.[14]
-
Respiratory Protection: If there is any risk of aerosol or dust formation, a respirator with an appropriate organic vapor cartridge should be used.[15]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[16]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[12][14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[15]
Conclusion
2-Bromo-1-(1H-pyrrol-1-yl)ethanone is a high-value synthetic intermediate whose utility is defined by the precise and predictable reactivity of its α-bromo ketone functionality. While the N-acylated pyrrole ring is relatively deactivated, it serves as a stable and medicinally relevant scaffold. For researchers and drug development professionals, this compound provides a reliable entry point for the synthesis of diverse heterocyclic structures, enabling the exploration of new chemical space in the quest for novel therapeutic agents. Adherence to stringent safety protocols is essential when working with this potent alkylating agent.
References
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RSC Advances. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 6). Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. Retrieved from [Link]
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ResearchGate. (2025, September 27). (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]
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